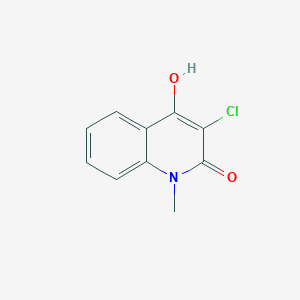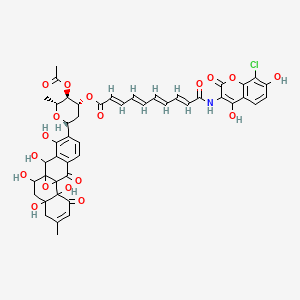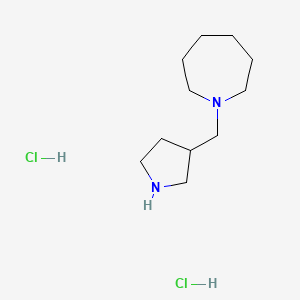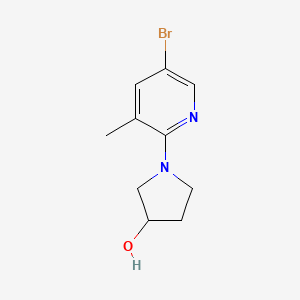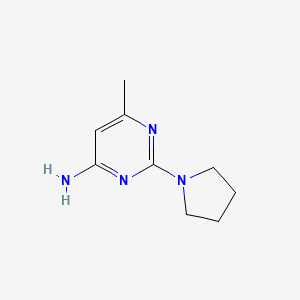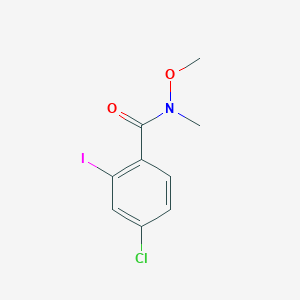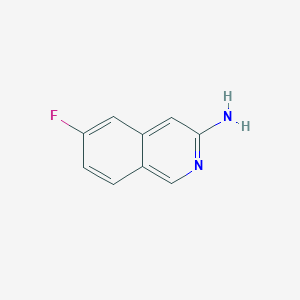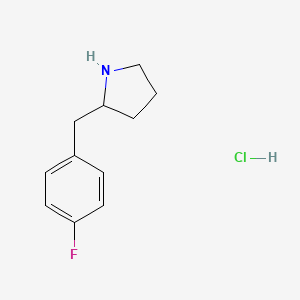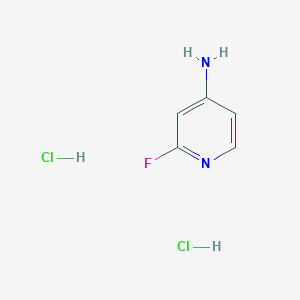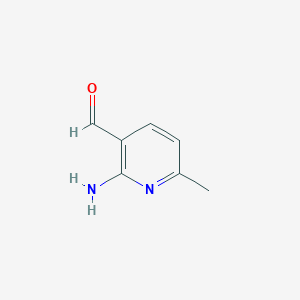![molecular formula C16H25BrClNO B1441664 3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1220030-70-5](/img/structure/B1441664.png)
3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride
説明
3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C16H25BrClNO and its molecular weight is 362.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Synthesis and Characterization
Research by Sarbu et al. (2019) focused on synthesizing novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates, a class of compounds related to 3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride. These compounds were characterized using NMR and MS spectrometry, UV-Vis, and IR spectroscopy, contributing to the understanding of their structural properties (Sarbu et al., 2019).
2. Antimicrobial Activity
The study by Bogdanowicz et al. (2013) explored the synthesis of new cyanopyridine derivatives using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a compound structurally related to this compound. These derivatives demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria, highlighting potential applications in treating bacterial infections (Bogdanowicz et al., 2013).
3. Potential as Antioxidants
Osipova et al. (2011) investigated the redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment. These derivatives, related to this compound, were found to exhibit two-stage irreversible oxidation, forming a phenoxy radical. This study suggests potential applications of these compounds as antioxidant agents (Osipova et al., 2011).
4. Applications in Organic Synthesis
Research by Ames and Bull (1982) on 3-halogenocinnolines catalyzed by palladium compounds provides insights into the reactivity of halogenated compounds like this compound. These studies are significant for understanding the potential applications in organic synthesis, particularly in the formation of complex cyclic structures (Ames & Bull, 1982).
特性
IUPAC Name |
3-[[2-bromo-4-(2-methylbutan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-4-16(2,3)13-5-6-15(14(17)9-13)19-11-12-7-8-18-10-12;/h5-6,9,12,18H,4,7-8,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPKYDBCXHYQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


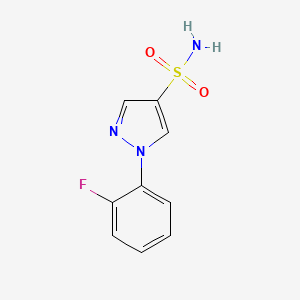
![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)
![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)
